(E)-N-(5-bromopyridin-2-yl)-3-(furan-2-yl)prop-2-enamide
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Overview
Description
(E)-N-(5-bromopyridin-2-yl)-3-(furan-2-yl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a brominated pyridine ring and a furan ring, which are both aromatic heterocycles, connected by a propenamide linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-bromopyridin-2-yl)-3-(furan-2-yl)prop-2-enamide typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of the Enamide: The brominated pyridine is then reacted with furan-2-carbaldehyde in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst to form the propenamide linkage via a Heck reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and Heck coupling reactions, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various furan derivatives.
Reduction: The double bond in the propenamide linkage can be reduced to form the corresponding amide.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: N-(5-bromopyridin-2-yl)-3-(furan-2-yl)propanamide.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions due to its unique structure.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Medicine
Drug Development: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-(5-bromopyridin-2-yl)-3-(furan-2-yl)prop-2-enamide would depend on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(5-chloropyridin-2-yl)-3-(furan-2-yl)prop-2-enamide
- (E)-N-(5-fluoropyridin-2-yl)-3-(furan-2-yl)prop-2-enamide
- (E)-N-(5-iodopyridin-2-yl)-3-(furan-2-yl)prop-2-enamide
Uniqueness
The presence of the bromine atom in (E)-N-(5-bromopyridin-2-yl)-3-(furan-2-yl)prop-2-enamide can impart unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine is a larger atom and can participate in different types of interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems.
Properties
IUPAC Name |
(E)-N-(5-bromopyridin-2-yl)-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c13-9-3-5-11(14-8-9)15-12(16)6-4-10-2-1-7-17-10/h1-8H,(H,14,15,16)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLKXJKTYWFOMZ-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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